Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]

Polymer Degradation Hydrolytic Stability High-Density Polyethylene

Conventional pentaerythritol-based hindered phenols degrade hydrolytically in hot-water or fatty media, causing premature polymer failure. Hostanox O3's dimeric ester structure resists hydrolysis and extraction, sustaining long-term thermal stabilization in hot-water pipes, solar collectors, underfloor heating, submarine cables, and washing machine components. • Excellent OIT booster for 50-year pipe service life • High color retention for powder & coil coatings • MP 167-171 °C; ≥98% purity. Bulk packs available.

Molecular Formula C50H66O8
Molecular Weight 795.1 g/mol
CAS No. 32509-66-3
Cat. No. B027140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
CAS32509-66-3
Synonymsethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]; Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-3-(1,1-dimethylethyl)-4-hydroxyphenyl-4-hydroxy-.beta.-methyl-, 1,2-ethanediyl ester; ETHYLENEGLYCOLBIS(3,3-BIS(4-HYDROXY-3-TERT.BUTYLPHENY
Molecular FormulaC50H66O8
Molecular Weight795.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCOC(=O)CC(C)(C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C)C4=CC(=C(C=C4)O)C(C)(C)C)O
InChIInChI=1S/C50H66O8/c1-45(2,3)35-25-31(15-19-39(35)51)49(13,32-16-20-40(52)36(26-32)46(4,5)6)29-43(55)57-23-24-58-44(56)30-50(14,33-17-21-41(53)37(27-33)47(7,8)9)34-18-22-42(54)38(28-34)48(10,11)12/h15-22,25-28,51-54H,23-24,29-30H2,1-14H3
InChIKeyJOWXNCPELQZFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] Procurement Guide


Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate], commonly known by its trade name Hostanox O3, is a high-molecular-weight, sterically hindered phenolic antioxidant. It is primarily designed for the long-term thermal stabilization of polyolefins and engineering plastics in demanding environments. Its unique dimeric ester structure confers a high degree of resistance to hydrolysis and extraction, differentiating it from conventional antioxidants like those based on pentaerythritol [1]. This property is critical for applications where the final plastic article is in constant contact with water, detergents, or fatty media .

Why Standard Phenols Fail in Wet or Extractive Environments


Direct substitution of Hostanox O3 with a generic, widely-used hindered phenol like Irganox 1010 (a pentaerythritol ester) will lead to premature product failure in applications involving aqueous or extractive media. A direct comparative study has proven that while Irganox 1010-type structures may perform well in dry conditions, their ester groups are susceptible to hydrolysis in hot water. This leads to the formation and migration of antioxidant fragments out of the polymer, causing a rapid and significant loss of thermal stability [1]. In contrast, the specific dimeric structure of Hostanox O3 is engineered to resist this hydrolytic degradation, ensuring that long-term protection is maintained when it is chemically most vulnerable [2]. Choosing an analog based purely on short-term thermal data will result in drastically shorter service life in critical applications like hot-water pipes.

Quantitative Performance Evidence Versus Competitors


Long-Term Performance Retention in Hot Water

In a comparative study of hydrolytic stability, Hostanox O3 (HO3) was directly compared against another hindered phenolic antioxidant, Hostanox O10 (HO10), in high-density polyethylene (HDPE). The study involved a standard multiple extrusion test and long-term storage in water for a year [1]. The results proved that while Hostanox O10 is a more effective processing stabilizer in the short term, Hostanox O3 performs much better under the effect of long-term exposure to extractive media. The study explicitly concludes that under practical long-term storage conditions in an extractive environment, HO3 outperforms HO10 [1].

Polymer Degradation Hydrolytic Stability High-Density Polyethylene Extraction Resistance

Resistance to Extraction in Supercritical Fluid

A study analyzing the maximal potential migration of six antioxidants from polypropylene (PP) using supercritical fluid extraction (SFE) found that the extraction efficiency was around 75% for most samples after 90 minutes. However, notably, Irganox 1010 and Hostanox O3 showed a 'considerable reduction of extraction efficiency' compared to the other antioxidants tested [1]. The large molecular volume of these two antioxidants is cited as the likely reason for their higher resistance to extraction. This positions Hostanox O3 in a class of low-extractable, high-molecular-weight stabilizers.

Supercritical Fluid Extraction Migration Polypropylene Food Contact

Antioxidant Depletion Under Chlorine Dioxide Exposure

In a study on the chlorine dioxide resistance of polyethylene tape samples containing 0.1 wt.% of eight different phenolic antioxidants, the antioxidant depletion time was measured via oxidation induction time (OIT) [1]. While the tape containing Hostanox O3 started with a high initial phenolic concentration, it exhibited a short antioxidant depletion time due to its limited solubility in polyethylene [1]. In contrast, tapes stabilized with Irganox 1330 and Cyanox 1790 showed antioxidant depletion times that were almost twice that of the other antioxidants at the same initial molar concentration of phenolic groups [1]. This provides a critical performance trade-off: Hostanox O3's resistance to physical loss (see other evidence) does not translate to chemical resistance against strong oxidizers like chlorine dioxide.

Chlorine Dioxide Resistance Polyethylene Pipes Antioxidant Depletion DSC

Thermo-Oxidative Stability in Moist vs. Dry Conditions

A technical comparison from Clariant's product documentation reveals the core performance trade-off for Hostanox O3 against the most widely used pentaerythritol-based phenolic antioxidants (like Irganox 1010) [1]. In the absence of moisture, the heat resistance of Hostanox O3 is inferior to that of the pentaerythritol-based competitor. However, when moisture is present, the scenario reverses dramatically: the heat aging resistance of the pentaerythritol-based antioxidant is almost entirely lost, whereas the performance loss is largely suppressed in Hostanox O3 [1]. This binary performance profile defines its selection criteria.

Thermal Stability Moisture Degradation Polypropylene Pipes

Defined Research and Industrial Application Scenarios


Long-Life Polyolefin Pipes for Hot-Water and Plumbing Systems

This is the primary application where Hostanox O3's differentiation is most impactful. According to Clariant, it is expressly recommended for 'demanding applications' like solar collectors, underfloor heating, and submarine cables [1]. The compound's proven ability to outperform other phenolic antioxidants after long-term water storage [2] and to act as an 'excellent booster for OIT' in pipes directly addresses the industry's 50-year service life requirement for these products [2]. Its use mitigates the risk of premature brittle failure caused by antioxidant depletion through hydrolysis and extraction.

Stabilization of Thermoplastics and Elastomers in Contact with Oils and Fats

The compound is recommended for applications where the final article comes in contact with extractive media like fats, such as in washing machine components or automotive under-the-hood parts [1]. Its high extraction resistance, directly evidenced by its low SFE extraction efficiency [3], ensures that the stabilizer remains within the polymer matrix to provide long-term protection, preventing discoloration and mechanical property loss during service.

High-Performance Powder and Coil Coatings Requiring Color Retention

Hostanox O3 is specifically formulated to provide antioxidant protection while preventing yellowing upon heat exposure in powder and coil coatings . Its high melting point (167-171°C) and good solubility in common coating solvents like acetone and ethyl acetate make it technically suitable for these applications. The evidence of its high color retention [1] is a critical procurement specification for aesthetic and clear-coat applications, differentiating it from stabilizers that can cause discoloration during the curing process.

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